An In-Depth Technical Guide to the Synthesis of Pentaerythritol tris(3-(1-aziridinyl)propionate)
An In-Depth Technical Guide to the Synthesis of Pentaerythritol tris(3-(1-aziridinyl)propionate)
Abstract
This technical guide provides a comprehensive overview of the synthesis of pentaerythritol tris(3-(1-aziridinyl)propionate), a polyfunctional aziridine crosslinking agent utilized in a variety of industrial and research applications. The document is intended for researchers, scientists, and professionals in drug development and material science. It will delve into the primary synthesis pathway, reaction mechanisms, experimental protocols, and key analytical characterization methods. A discussion of an alternative synthesis route is also presented. This guide emphasizes the chemical principles underpinning the synthesis and provides practical insights for laboratory-scale preparation.
Introduction
Pentaerythritol tris(3-(1-aziridinyl)propionate), CAS number 57116-45-7, is a trifunctional aziridine compound with a central pentaerythritol core.[1][2] Its molecular formula is C₂₀H₃₃N₃O₇, and it has a molecular weight of approximately 427.49 g/mol .[1][3] The defining feature of this molecule is the presence of three highly reactive aziridine rings.[1] These three-membered nitrogen-containing heterocycles are subject to ring-opening reactions with nucleophiles, making the compound an effective crosslinker for polymers containing active hydrogen functionalities, such as carboxyl or amino groups.[4] This reactivity is harnessed in applications ranging from coatings and adhesives to biomedical materials.[2][5] This guide will primarily focus on the most cited synthesis method: the esterification of pentaerythritol with an activated derivative of 3-(1-aziridinyl)propionic acid.
Primary Synthesis Pathway: Esterification
The most direct and widely referenced method for the synthesis of pentaerythritol tris(3-(1-aziridinyl)propionate) is the esterification of pentaerythritol with a suitable derivative of 3-(1-aziridinyl)propionic acid.[1] This reaction involves the formation of ester linkages between three of the four hydroxyl groups of pentaerythritol and the carboxyl group of the aziridine-containing reactant. Steric hindrance typically prevents the esterification of the fourth hydroxyl group.[4]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. To facilitate the reaction, the carboxylic acid is typically activated, for instance, by converting it to an acyl chloride. The lone pair of electrons on the oxygen of a hydroxyl group of pentaerythritol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an ester bond. A non-nucleophilic base is used to scavenge the HCl produced during the reaction.
Visualizing the Esterification Pathway
Caption: Esterification of pentaerythritol with 3-(1-aziridinyl)propionyl chloride.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established principles of organic synthesis and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
Pentaerythritol
-
3-(1-Aziridinyl)propionic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
Part A: Synthesis of 3-(1-Aziridinyl)propionyl Chloride
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(1-aziridinyl)propionic acid in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add oxalyl chloride (or thionyl chloride) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(1-aziridinyl)propionyl chloride, which can be used in the next step without further purification.
Part B: Esterification
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In a separate flask under an inert atmosphere, dissolve pentaerythritol and triethylamine in anhydrous THF.
-
Cool the solution to 0 °C.
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Dissolve the crude 3-(1-aziridinyl)propionyl chloride from Part A in anhydrous THF and add it dropwise to the pentaerythritol solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically an oil or semi-solid and requires purification by column chromatography on silica gel.[6] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified pentaerythritol tris(3-(1-aziridinyl)propionate).
Alternative Synthesis Pathway: Michael Addition
An alternative and plausible route to pentaerythritol tris(3-(1-aziridinyl)propionate) is the aza-Michael addition of aziridine to pentaerythritol triacrylate (PETA).[7][8] This reaction involves the conjugate addition of the nitrogen nucleophile of aziridine to the β-carbon of the acrylate moieties.
Reaction Mechanism
The Michael addition is a well-established method for forming carbon-nitrogen bonds.[9] In this case, the lone pair of electrons on the nitrogen atom of aziridine attacks the electron-deficient β-carbon of the acrylate group in PETA. This is followed by protonation of the resulting enolate to yield the final product. The reaction can be catalyzed by a base.
Visualizing the Michael Addition Pathway
Caption: Aza-Michael addition of aziridine to pentaerythritol triacrylate.
Analytical Characterization
The identity and purity of the synthesized pentaerythritol tris(3-(1-aziridinyl)propionate) can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the protons on the aziridine rings, the propionate chains, and the pentaerythritol backbone.[10]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorbances include the C=O stretch of the ester groups and the C-N stretch of the aziridine rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₃N₃O₇ | [1][3] |
| Molecular Weight | 427.49 g/mol | [1][3] |
| CAS Number | 57116-45-7 | [1][2] |
| Appearance | Slight amber clear liquid or semi-solid | [5] |
| Density (at 25°C) | 1.158 - 1.20 g/mL | [5][7] |
| Boiling Point | 542.3 ± 50.0 °C (Predicted) | [7] |
| Flash Point | 113 °C | [7] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [11] |
Conclusion
The synthesis of pentaerythritol tris(3-(1-aziridinyl)propionate) is most practically achieved through the esterification of pentaerythritol with an activated form of 3-(1-aziridinyl)propionic acid. This method, while requiring careful handling of moisture-sensitive reagents, provides a direct route to the desired product. The alternative Michael addition pathway offers a conceptually simpler approach, though optimization of reaction conditions would be necessary. The high reactivity of the aziridine moieties in the final product makes it a valuable crosslinking agent, but also necessitates careful handling and storage to prevent premature reaction and degradation. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical compound.
References
- Zabska, R., & Kowalczyk-Bronisz, S. H. (1987). Studies on the derivatives of aziridine. I. synthesis and immunopharmacological analysis of amides of alpha-aziridinyl- beta-/p-chlorobenzoyl/-propionic acid. Archivum immunologiae et therapiae experimentalis, 35(5), 669–680.
- Zabska, R., & Kowalczyk-Bronisz, S. H. (1987). Studies on the derivatives of aziridine. II. Synthesis and immunopharmacological analysis of substituted amides and anilides of alpha-aziridinyl-beta-/p-chlorobenzoyl/-propionic acid. Archivum immunologiae et therapiae experimentalis, 35(5), 681–691.
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Ataman Kimya. (n.d.). POLYAZIRIDINE. Retrieved from [Link]
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Scribd. (n.d.). Polyfunctional Aziridine Crosslinker Guide. Retrieved from [Link]
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Hilton, T. A., Leach, A. G., & Watson, A. J. (2024). Accessing Rare α-Heterocyclic Aziridines via Brønsted Acid-catalyzed Michael Addition/Annulation: Scope, Limitations, and Mechanism. Chemistry (Weinheim an der Bergstrasse, Germany), 30(21), e202303993. [Link]
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JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51528. [Link]
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Hilton, T. A., Leach, A. G., & Watson, A. J. (2024). Accessing Rare α-Heterocyclic Aziridines via Brønsted Acid-catalyzed Michael Addition/Annulation: Scope, Limitations, and Mechanism. Semantic Scholar. Retrieved from [Link]
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iChemical. (n.d.). Pentaerythritol tris(3-(1-aziridinyl)propionate), CAS No. 57116-45-7. Retrieved from [Link]
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MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4794. [Link]
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ResearchGate. (2022). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. Retrieved from [Link]
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